N-(3,4-dimethylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is a complex organic compound with a unique structure that combines a dimethylphenyl group with a cycloheptapyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylphenylamine with an appropriate acylating agent to form the intermediate amide. This intermediate is then subjected to cyclization reactions under controlled conditions to form the cycloheptapyridazinone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-DIMETHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, the compound is used in the development of advanced materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-DIMETHYLPHENYL)-2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- N-(3,4-DIMETHYLPHENYL)-2-{[4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- N-(3,5-DIMETHYLPHENYL)-2-{[4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Uniqueness
Compared to similar compounds, N-(3,4-DIMETHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE stands out due to its unique cycloheptapyridazinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H23N3O2 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C19H23N3O2/c1-13-8-9-16(10-14(13)2)20-18(23)12-22-19(24)11-15-6-4-3-5-7-17(15)21-22/h8-11H,3-7,12H2,1-2H3,(H,20,23) |
InChI Key |
DESHKZABUNVAQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2)C |
Origin of Product |
United States |
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